molecular formula C35H52N4O7 B12383119 (2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide

(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide

Cat. No.: B12383119
M. Wt: 640.8 g/mol
InChI Key: IJXUVRJYZJRYCL-BGPVXCRASA-N
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Description

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Preparation Methods

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Chemical Reactions Analysis

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Mechanism of Action

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Comparison with Similar Compounds

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Properties

Molecular Formula

C35H52N4O7

Molecular Weight

640.8 g/mol

IUPAC Name

(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide

InChI

InChI=1S/C35H52N4O7/c1-23(36-31(40)21-39-15-17-45-18-16-39)33(42)38-30(19-24-11-13-27(44-3)14-12-24)34(43)37-29(32(41)35(2)22-46-35)20-26-9-6-8-25-7-4-5-10-28(25)26/h11-14,23,25-26,28-30H,4-10,15-22H2,1-3H3,(H,36,40)(H,37,43)(H,38,42)/t23-,25?,26?,28?,29-,30-,35+/m0/s1

InChI Key

IJXUVRJYZJRYCL-BGPVXCRASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2CCCC3C2CCCC3)C(=O)[C@]4(CO4)C)NC(=O)CN5CCOCC5

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2CCCC3C2CCCC3)C(=O)C4(CO4)C)NC(=O)CN5CCOCC5

Origin of Product

United States

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